PTP Inhibition Selectivity: 3-(4-Fluoro-2-nitrophenoxy)-N-phenylthiophene-2-carboxamide Exhibits a 6.3‑Fold Preference for SHP‑1 Over TC‑PTP
In a panel of recombinant protein tyrosine phosphatases, the target compound displayed differential inhibition potency: IC50 = 3,000 nM for the catalytic domain of SHP‑1 versus 19,000 nM for full‑length TC‑PTP, both measured under identical conditions (p‑nitrophenol release from pNPP substrate, 10‑min preincubation) [1]. By contrast, the N,N‑dimethyl analog lacks reported PTP inhibitory activity in public databases, suggesting that the N–H hydrogen bond donor capability of the N‑phenylamide is critical for PTP binding [2].
| Evidence Dimension | SHP-1 vs TC-PTP IC50 ratio |
|---|---|
| Target Compound Data | SHP‑1 IC50 = 3,000 nM; TC‑PTP IC50 = 19,000 nM |
| Comparator Or Baseline | N,N‑Dimethyl analog (303152‑77‑4): no reported PTP inhibition |
| Quantified Difference | 6.3‑fold selectivity for SHP‑1 over TC‑PTP; N,N‑dimethyl analog inactive |
| Conditions | Recombinant human SHP‑1 catalytic domain and human TC‑PTP; pNPP substrate; 10‑min preincubation |
Why This Matters
This selectivity profile defines a distinct biochemical fingerprint not replicated by the closest commercial analog, enabling targeted studies of SHP‑1‑dependent signaling pathways without confounding TC‑PTP cross‑reactivity.
- [1] BindingDB. BDBM50348708 (CHEMBL1801440). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50348708 View Source
- [2] PubChem. Compound Summary for CID 2767205 (target) and CID of N,N‑dimethyl analog (searched via https://pubchem.ncbi.nlm.nih.gov/). Absence of bioactivity annotation for PTP targets. View Source
